N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide
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Overview
Description
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide: is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a methoxybenzamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide typically involves the reaction of 4-ethyl-1,2,5-oxadiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and methoxybenzamide group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide
- N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide
Comparison: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide is unique due to its specific substitution pattern on the benzamide group. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group may enhance its solubility and binding affinity compared to compounds with different substituents.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C12H13N3O3/c1-3-9-11(15-18-14-9)13-12(16)8-6-4-5-7-10(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
InChI Key |
JAWHIQHNFCBRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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